2,4,5-Trifluorophenylboronic acid
Overview
Description
2,4,5-Trifluorophenylboronic acid is a synthetic intermediate with significant applications in the pharmaceutical industry and material science. It is characterized by the presence of a boronic acid group and three fluorine atoms on the phenyl ring, which influence its reactivity and stability. The trifluoromethyl group affects the acidity and electronic properties of the molecule, making it distinct from other phenylboronic acids .
Synthesis Analysis
The synthesis of 2,4,5-trifluorophenylboronic acid derivatives has been explored through various methods. A continuous microflow process has been reported for the synthesis of 2,4,5-trifluorobenzoic acid, which is a related compound, demonstrating the potential for efficient and scalable production of trifluorophenylboronic acids . Another approach involves the substitution and hydrolysis decarboxylation processes starting from 1,2,4,5-tetrafluorobenzene, providing a new pathway to 2,4,5-trifluorophenylacetic acid, a closely related compound .
Molecular Structure Analysis
The molecular and crystal structure of trifluoromethylphenylboronic acids, including isomers, has been determined using single-crystal XRD methods. These compounds typically form hydrogen-bonded dimers with a syn-anti conformation. The CF3 substituent does not interact with the boronic moiety as a hydrogen bond acceptor or a lone-electron pair donor .
Chemical Reactions Analysis
Trifluorophenylboronic acids are resistant to protodeboronation, which is a significant reaction where the boronic acid group is replaced by a hydroxyl group. The presence of the CF3 group increases the acidity for meta and para isomers compared to phenylboronic acid, while the ortho isomer's acidity is reduced due to steric hindrance . Additionally, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that the trifluorophenylboronic acids can play a role in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylphenylboronic acids have been studied through various spectroscopic techniques. The introduction of the CF3 group increases the acidity of certain isomers and affects the NMR chemical shifts. The electronic properties, such as excitation energies, oscillator strength, and HOMO-LUMO energies, have been investigated using time-dependent density functional theory (TD-DFT), providing insights into the reactivity and stability of these compounds .
Scientific Research Applications
Synthesis and Chemical Reactions
2,4,5-Trifluorophenylboronic acid is a key component in various synthesis processes. It plays a crucial role in the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate for the pharmaceutical industry and material science. The microflow process utilizes Grignard exchange and carboxylation reactions, providing high yield and purity (Deng et al., 2015). Additionally, it is involved in the synthesis of the first unsymmetrical diarylpalladium complex, demonstrating its potential in creating novel metal-organic frameworks and catalysts (Nishihara et al., 2004).
Catalysis
2,4,5-Trifluorophenylboronic acid is also recognized for its catalytic properties. It is an effective catalyst for dehydrative condensation between carboxylic acids and amines, making it significant in peptide synthesis and amidation reactions. The ortho-substituent of boronic acid is particularly crucial in preventing the coordination of amines to the boron atom of the active species, which accelerates the amidation process (Wang et al., 2018). In broader terms, arylboron compounds with electron-withdrawing substituents, like 2,4,5-trifluorophenylboronic acid, serve as water-tolerant Lewis acid catalysts for various carbon-carbon bond formation reactions, showcasing their versatility in organic synthesis (Kurihara et al., 1998).
Advanced Material Development
The compound is instrumental in the development of advanced materials. For instance, it is involved in the adsorption studies of 2,4,5-trichlorophenoxy acetic acid on nano-composite materials, which are used in pesticide-sensitive membrane electrodes. This signifies its potential in environmental monitoring and agricultural applications (Khan & Akhtar, 2011).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Future Directions
properties
IUPAC Name |
(2,4,5-trifluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHHKNCSISEAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382451 | |
Record name | 2,4,5-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorophenylboronic acid | |
CAS RN |
247564-72-3 | |
Record name | (2,4,5-Trifluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247564-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-Trifluorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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